molecular formula C16H22N2O5 B6329715 Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH) CAS No. 1213917-89-5

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH)

Cat. No. B6329715
CAS RN: 1213917-89-5
M. Wt: 322.36 g/mol
InChI Key: ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH) is an amino acid derivative that has been commonly used in peptide synthesis and drug discovery since it was first synthesized in the 1970s. It is a versatile compound that has many applications in biochemistry and pharmacology due to its ability to form stable amide bonds with other molecules. Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery. The compound is often used as a linker molecule to attach other molecules to peptides, proteins, and other biomolecules. It has also been used to study the structure and function of proteins and other biomolecules. In addition, Boc-D-Phe(4-NHAc)-OH has been used in the design and synthesis of novel peptides and small molecules for drug discovery.

Advantages and Limitations for Lab Experiments

Boc-D-Phe(4-NHAc)-OH has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is non-toxic and non-immunogenic. In addition, Boc-D-Phe(4-NHAc)-OH is an effective stabilizer of peptides, proteins, and other biomolecules, and it is an effective inhibitor of proteolysis and other biochemical processes. However, the compound is also relatively expensive and its reactivity can vary depending on the pH of the reaction mixture.

Future Directions

There are several potential future directions for Boc-D-Phe(4-NHAc)-OH. The compound could be used in the development of novel peptides and small molecules for drug discovery. In addition, the compound could be used to study the structure and function of proteins and other biomolecules. Finally, Boc-D-Phe(4-NHAc)-OH could be used to develop new methods for peptide and protein synthesis and drug delivery.

Synthesis Methods

The synthesis of Boc-D-Phe(4-NHAc)-OH involves a two-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with D-phenylalanine in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with N-hydroxysuccinimide (NHS) and N,N-diisopropylethylamine (DIPEA). This reaction results in the formation of Boc-D-Phe(4-NHAc)-OH. The overall yield of the reaction is usually high and the reaction is relatively fast and easy to perform.

properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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